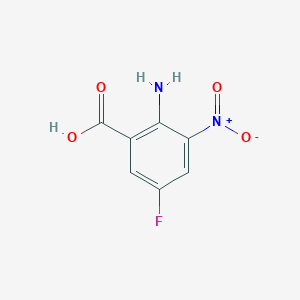

Acide 2-amino-5-fluoro-3-nitrobenzoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid demonstrates the utility of such chemicals in creating a wide array of heterocyclic compounds. These processes involve several steps, including nitrification, esterification, and reduction, leading to the formation of benzimidazoles, benzotriazoles, and other nitrogenous cycles significant for drug development (Křupková et al., 2013).

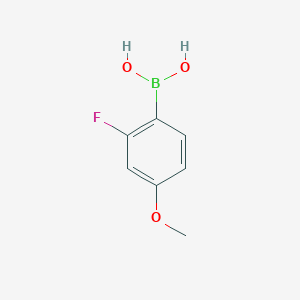

Molecular Structure Analysis

The molecular structure of similar compounds like 5-amino-2-nitrobenzoic acid has been elucidated using X-ray diffraction methods, revealing crystallization in specific space groups and forming cyclic dimers via intermolecular hydrogen bonds. This structural information is crucial for understanding the reactivity and binding properties of these compounds (Mrozek & Głowiak, 2004).

Chemical Reactions and Properties

2-Amino-5-fluoro-3-nitrobenzoic acid undergoes various chemical reactions due to its active functional groups. For example, resin-bound 4-fluoro-3-nitrobenzoic acid can be converted through reactions with amines and reduction to substituted benzimidazoles, showcasing the compound's versatility in synthesizing biologically active heterocycles (Kilburn et al., 2000).

Physical Properties Analysis

The crystallization behavior and solid-state properties of compounds structurally related to 2-Amino-5-fluoro-3-nitrobenzoic acid provide insights into their physical characteristics. These properties include melting points, solubility, and crystal packing, which are vital for determining the compound's application in synthesis and formulation (Wardell & Tiekink, 2011).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-fluoro-3-nitrobenzoic acid are influenced by its functional groups, leading to reactivity with various organic and inorganic compounds. This reactivity is exploited in synthesizing complex molecules and intermediates used in pharmaceuticals and materials science. The fluorine atom, in particular, impacts the acidity of the carboxylic group and the electron-withdrawing effects on the aromatic ring, affecting its participation in nucleophilic substitution reactions (Yang et al., 2011).

Applications De Recherche Scientifique

Blocs de construction fluorés

L'acide 2-amino-5-fluoro-3-nitrobenzoïque est un bloc de construction fluoré . Les composés fluorés sont importants dans le domaine de la découverte et du développement de médicaments en raison de leurs propriétés uniques, telles qu'une stabilité métabolique accrue et une lipophilie améliorée .

Réaction d'Ugi

Ce composé est rapporté pour réagir avec un aldéhyde, un isonitrile et une amine primaire reliée à un nucléophile amino ou hydroxyle interne protégé par Boc, pour donner le produit Ugi . La réaction d'Ugi est un outil puissant en synthèse organique pour la génération rapide de complexité moléculaire .

Synthèse des dibenz[b,f]oxazépin-11(10H)-ones

L'this compound peut être utilisé dans la synthèse des dibenz[b,f]oxazépin-11(10H)-ones . Ceci est réalisé par substitution aromatique nucléophile (SNAr) du fluor dans l'acide 2-fluoro-5-nitrobenzoïque par le OH de divers 2-aminophénols sur support solide .

Synthèse des dibenzazocines substituées

Ce composé peut également être utilisé dans la synthèse de dibenzazocines substituées sur support solide

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be an intermediate in the synthesis of n1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide . It also participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .

Mode of Action

It is known to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .

Biochemical Pathways

It is used as a biochemical reagent in proteomics research , suggesting that it may interact with various proteins and enzymes, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Its use in proteomics research suggests that it may have bioavailability and can interact with biological systems.

Result of Action

Its role in the synthesis of potential inhibitors of p38α mapk suggests that it may have a role in regulating cellular responses to cytokines and stress.

Propriétés

IUPAC Name |

2-amino-5-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWWMVQRAZJKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177960-62-2 | |

| Record name | 2-amino-5-fluoro-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)